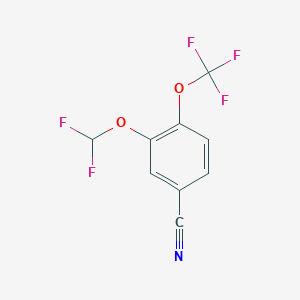

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile

Description

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile derivative characterized by two distinct substituents: a difluoromethoxy group (-OCHF₂) at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position of the benzene ring. The nitrile (-CN) group at the 1-position enhances its polarity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-(difluoromethoxy)-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO2/c10-8(11)16-7-3-5(4-15)1-2-6(7)17-9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNMSYGJXSKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzonitrile scaffold. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of efficient and cost-effective reagents and catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The benzonitrile core can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzonitrile core.

Scientific Research Applications

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethoxy groups can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Lipophilicity The trifluoromethoxy (-OCF₃) group is more electronegative and lipophilic than the difluoromethoxy (-OCHF₂) group, which may enhance metabolic stability and membrane permeability in drug candidates .

Synthetic Accessibility

- Analogs like 3-(trifluoromethoxy)benzonitrile are synthesized via nucleophilic substitution or Ullmann-type coupling, as seen in for 4-(trifluoromethoxy)benzamide intermediates. The target compound likely follows similar pathways, with additional steps for introducing the difluoromethoxy group .

Spectroscopic Signatures

- In , the ¹⁹F NMR chemical shift for -OCF₃ in (Z)-2-Methyl-3-(4-(trifluoromethoxy)benzylidene)isoindolin-1-one is -58.3 ppm. The target compound’s -OCHF₂ group would exhibit distinct ¹⁹F signals due to two inequivalent fluorine atoms, typically between -80 to -90 ppm .

Biological Relevance Fluorinated benzonitriles are prevalent in agrochemicals and pharmaceuticals. For example, 2-amino-4-(trifluoromethoxy)benzonitrile () inhibits cytokinin oxidase, suggesting that the target compound’s nitrile and fluorinated groups could confer similar bioactivity .

Table 2: Application Potential of Selected Compounds

Biological Activity

3-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile (DFTMB) is a fluorinated organic compound with the molecular formula C9H4F5NO2. This compound features both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core, which enhances its lipophilicity and stability, making it a subject of interest in pharmacological and biochemical research. The unique structural attributes of DFTMB allow it to interact with various biological targets, potentially modulating critical biological pathways.

The presence of multiple fluorinated groups significantly influences the reactivity and biological activity of DFTMB. The compound's ability to participate in hydrogen bonding and dipole interactions suggests potential applications in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C9H4F5NO2 |

| Molecular Weight | 235.13 g/mol |

| CAS Number | Not specified |

| Solubility | Organic solvents |

| Stability | High due to fluorination |

DFTMB's biological activity is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The functional groups enhance binding affinities, influencing various signaling pathways. Preliminary studies indicate that DFTMB may modulate enzyme activities, particularly those involved in inflammatory responses and cancer pathways.

Biological Activity Studies

Research has shown that DFTMB exhibits potential pharmacological effects, including:

- Anti-inflammatory Effects : DFTMB has been noted for its ability to inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

- Antitumor Activity : Initial findings suggest that DFTMB may possess selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Case Study: In Vitro Studies

In vitro studies have demonstrated that DFTMB can inhibit the proliferation of specific cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of cell growth) indicating significant antitumor activity against MDA-MB-231 cells, a model for breast cancer research.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of cell proliferation |

| HCC (Hepatocellular Carcinoma) | 20 | Selective cytotoxicity |

Synthesis and Accessibility

The synthesis of DFTMB typically involves introducing difluoromethoxy and trifluoromethoxy groups onto a benzonitrile scaffold. Recent advancements have improved synthetic routes, making the compound more accessible for research purposes. Common methods include:

- Trifluoromethylation Reagents : Utilized for introducing trifluoromethoxy groups.

- Nucleophilic Aromatic Substitution : A key reaction pathway for modifying the benzonitrile core.

Applications in Drug Discovery

DFTMB's unique properties make it a valuable lead compound in drug discovery. Its ability to modulate biological pathways positions it as a candidate for developing new therapeutics targeting inflammation and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.